2-chloro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
2-Chloro-N~1~-[2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N~1~-[2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N~1~-[2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-chloro-N~1~-[2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-chlorophenyl)acetamide: Similar in structure but lacks the thieno[2,3-d]pyrimidine core.
2-Chloro-N-(4-methylphenyl)acetamide: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
2-Chloro-N~1~-[2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is unique due to its thieno[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This core structure is less common and provides opportunities for unique interactions and reactivity compared to more conventional aromatic systems.
Properties
Molecular Formula |
C11H12ClN3O2S |
---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
2-chloro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C11H12ClN3O2S/c1-5-6(2)18-10-9(5)11(17)15(7(3)13-10)14-8(16)4-12/h4H2,1-3H3,(H,14,16) |
InChI Key |
DHITYLVEPDXZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)CCl)C |
Origin of Product |
United States |
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